molecular formula C26H22O7 B2899102 (Z)-2-(2,5-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one CAS No. 858762-81-9

(Z)-2-(2,5-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one

Cat. No.: B2899102
CAS No.: 858762-81-9
M. Wt: 446.455
InChI Key: ZSNQCUYHYDJPHU-MXAYSNPKSA-N
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Description

(Z)-2-(2,5-Dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a synthetic benzofuranone derivative characterized by a Z-configuration benzylidene group at position 2 and a substituted 2-oxoethoxy side chain at position 5. The 2,5-dimethoxybenzylidene moiety contributes to its planar structure, facilitating interactions with biological targets, while the 2-(4-methoxyphenyl)-2-oxoethoxy group enhances solubility and modulates electronic properties. This compound belongs to a class of aurone analogs, which are known for their diverse pharmacological activities, including kinase inhibition and anticancer effects .

Properties

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-29-18-6-4-16(5-7-18)22(27)15-32-20-8-10-21-24(14-20)33-25(26(21)28)13-17-12-19(30-2)9-11-23(17)31-3/h4-14H,15H2,1-3H3/b25-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNQCUYHYDJPHU-MXAYSNPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CC(=C4)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,5-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention in recent years due to its diverse biological activities. This compound is structurally characterized by the presence of multiple functional groups that contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, cytotoxic, and antiviral properties, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C22H23O5\text{C}_{22}\text{H}_{23}\text{O}_5

This molecular configuration suggests potential interactions with biological targets due to its hydrophobic and polar regions.

1. Anti-inflammatory Activity

Recent studies have indicated significant anti-inflammatory effects of benzofuran derivatives. For instance, a related benzofuran derivative demonstrated a reduction in tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8 levels by 93.8%, 98%, and 71%, respectively, showcasing its potential in managing chronic inflammatory disorders .

2. Cytotoxic Activity

Cytotoxicity assays have shown that the compound exhibits selective cytotoxic effects against various cancer cell lines. For example, derivatives of benzofuran have been reported to possess IC50 values as low as 0.1 μM against leukemia cells without affecting normal cells . The structure-activity relationship (SAR) studies suggest that modifications in the benzofuran ring significantly influence cytotoxicity .

3. Antiviral Activity

The compound has also been evaluated for its antiviral properties against the Marburg virus (MARV). Molecular docking studies revealed that it binds effectively to viral proteins, indicating potential as a therapeutic agent against viral infections . The binding free energy calculations showed promising stability when complexed with target proteins.

Table 1: Biological Activity Summary

Activity Effect IC50 Values References
Anti-inflammatoryReduction in TNF, IL-1, IL-8Not specified
CytotoxicitySelective against cancer cells0.1 μM (K562 cells)
AntiviralBinding affinity to MARV proteinsNot specified

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of benzofuran derivatives, it was found that compounds similar to this compound significantly inhibited pro-inflammatory cytokines in vitro. This suggests a mechanism involving the suppression of NF-κB activity in macrophages .

Case Study 2: Cytotoxicity Against Cancer Cells

A comparative analysis of several benzofuran derivatives showed that those with specific substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their parent compounds. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuran-3(2H)-one Derivatives

Compound Name R2 Substituent R6 Substituent Key Features Reference
Target Compound 2,5-Dimethoxybenzylidene 2-(4-Methoxyphenyl)-2-oxoethoxy Unique oxoethoxy side chain N/A
(Z)-6-Hydroxy-2-(2,5-dimethoxybenzylidene) BF* 2,5-Dimethoxybenzylidene -OH Simpler structure; lacks oxoethoxy
(Z)-2-(3,4-Dimethoxybenzylidene)-6-OH BF 3,4-Dimethoxybenzylidene -OH Methoxy positional isomer
(Z)-6-Hydroxy-2-(4-bromophenyl-2-oxoethoxy) BF Furan-2-ylmethylidene 2-(4-Bromophenyl)-2-oxoethoxy Bromo vs. methoxy substitution
AN–O-04 (Cytotoxic derivative) 2-(Bis-chloroethyl)aminobenzylidene 5-Cl, 6-Me Nitrogen mustard hybrid

*BF = Benzofuran-3(2H)-one

Key Observations :

  • The target compound’s 2-oxoethoxy side chain distinguishes it from simpler analogs (e.g., ) and may enhance binding to hydrophobic pockets in biological targets.
  • Methoxy groups at positions 2 and 5 on the benzylidene moiety (vs. 3,4-dimethoxy in ) could influence electronic distribution and steric interactions.

Key Observations :

  • Yields vary significantly (25.7–93.5%) depending on substituents; electron-donating groups (e.g., methoxy) may improve reaction efficiency .
  • Melting points correlate with hydrogen-bonding capacity: hydroxy-rich analogs (e.g., 6g, 270°C) exhibit higher melting points than methoxy derivatives (e.g., 6w, 219°C) .

DRAK2 Inhibition

Benzofuran-3(2H)-one derivatives act as DRAK2 inhibitors, with methoxy substitutions enhancing activity (IC50 values <3 µM). For example:

  • Compound 40/41 : Methoxy groups at positions 5, 6, or 7 improve IC50 by 10-fold compared to unsubstituted analogs .
  • Thieno[2,3-b]pyridine derivatives: Exhibit strong DRAK2 binding (Kd = 9 nM) but lack selectivity for DRAK1 .

The target compound’s 2,5-dimethoxybenzylidene group may mimic the activity-enhancing effects of methoxy substitutions in Compound 40/41, while its oxoethoxy side chain could improve selectivity over thieno derivatives.

Cytotoxicity

Benzofuranones fused with nitrogen mustards (e.g., AN–O-04) show potent cytotoxicity (CTC50 = 82–119 µM against A-549/MCF-7 cells) . The target compound’s 4-methoxyphenyl-2-oxoethoxy group may similarly enhance apoptosis induction, though direct comparisons require experimental validation.

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